
2-Desacetoxy Prasugrel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Desacetoxy Prasugrel, also known as Prasugrel Impurities, is a synthetic intermediate in the synthesis of Prasugrel . Prasugrel is an antiplatelet agent . The molecular weight of 2-Desacetoxy Prasugrel is 315.41 g/mol and the molecular formula is C₁₈H₁₈FNOS .
Synthesis Analysis
2-Desacetoxy Prasugrel is a useful synthetic intermediate in the synthesis of Prasugrel . Prasugrel Hydrochloride nanosuspensions were prepared using the evaporative precipitation method .Molecular Structure Analysis
The molecular formula of 2-Desacetoxy Prasugrel is C₁₈H₁₈FNOS . The IUPAC name is 1-cyclopropyl-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-fluorophenyl)ethanone .Chemical Reactions Analysis
2-Desacetoxy Prasugrel is a synthetic intermediate in the synthesis of Prasugrel .Physical And Chemical Properties Analysis
2-Desacetoxy Prasugrel has a molecular weight of 315.41 g/mol and a molecular formula of C₁₈H₁₈FNOS .Aplicaciones Científicas De Investigación
Efficacy in Platelet Reactivity Reduction : Prasugrel has been shown to be more effective than clopidogrel in reducing platelet reactivity in patients with high on-treatment platelet reactivity (HTPR) after elective percutaneous coronary intervention (PCI) with drug-eluting stents (Trenk et al., 2012).
Impact on Platelet Activation Markers : Compared to clopidogrel, prasugrel has demonstrated greater reduction of platelet activation markers and platelet-monocyte aggregates in stable coronary artery disease (Braun et al., 2008).
Genetics-Guided Dual Antiplatelet Therapy : Utilizing CYP2C19 polymorphisms to guide dual antiplatelet therapy with prasugrel after implantation of second-generation drug-eluting stents for acute coronary syndrome management shows promise in improving clinical outcomes (Ozawa et al., 2018).
Neuroprotective Potential : Prasugrel's potential neuroprotective mechanisms in cerebral ischemia/reperfusion injury have been explored, with evidence suggesting its modulation of various cellular components and signaling pathways (Gomaa et al., 2021).
Comparison with Clopidogrel : Research has shown that prasugrel's greater in vivo antiplatelet effects compared to clopidogrel reflect more efficient generation of its active metabolite, which has similar antiplatelet activity to clopidogrel’s active metabolite (Sugidachi et al., 2007).
Role in Acute Coronary Syndromes : Prasugrel has been studied for its efficacy in the management of acute coronary syndromes, particularly in patients undergoing percutaneous coronary intervention, demonstrating substantial reductions in ischemic events (Baker & White, 2009).
Metabolism and Elimination : The metabolism, elimination, and pharmacokinetics of prasugrel and its active metabolite have been thoroughly evaluated, providing insights into its rapid absorption and extensive metabolism in humans (Farid et al., 2007).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-cyclopropyl-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNOS/c19-15-4-2-1-3-14(15)17(18(21)12-5-6-12)20-9-7-16-13(11-20)8-10-22-16/h1-4,8,10,12,17H,5-7,9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMHWIMJPRFWTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC4=C(C3)C=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Desacetoxy Prasugrel | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

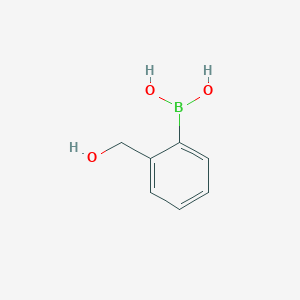

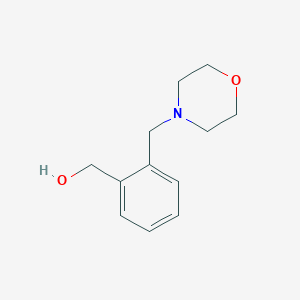
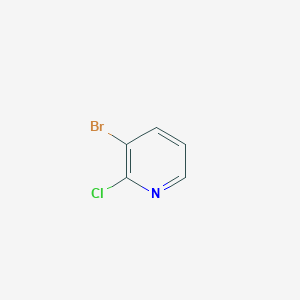
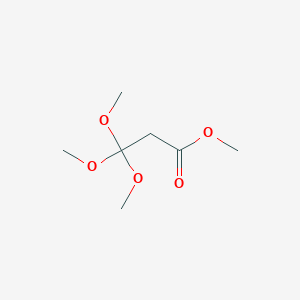

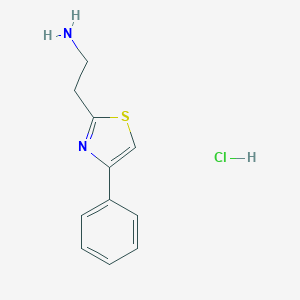
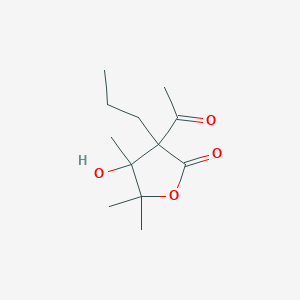
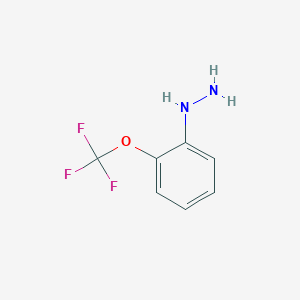
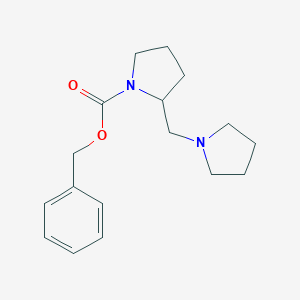
![3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole](/img/structure/B150951.png)
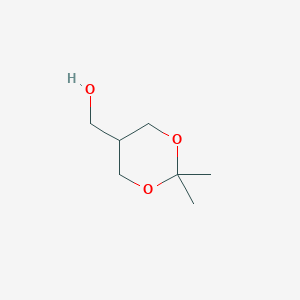
![Tert-butyl N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate](/img/structure/B150959.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid](/img/structure/B150964.png)